molecular formula C22H20ClN5O2 B2556978 N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852451-40-2

N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2556978
CAS RN: 852451-40-2
M. Wt: 421.89
InChI Key: GXOZBQDIRKTPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2 and its molecular weight is 421.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

A study by El-Morsy et al. (2017) presented the synthesis of a series of pyrazolo[3,4-d]pyrimidine derivatives, emphasizing their evaluation against human breast adenocarcinoma cell line MCF7. Among these derivatives, a specific compound demonstrated significant antitumor activity, highlighting the potential of such compounds in cancer research. The detailed synthesis process and the promising antitumor effects of these derivatives suggest a valuable avenue for developing novel anticancer agents (El-Morsy, El-Sayed, & Abulkhair, 2017).

Development of Novel Isoxazolines and Isoxazoles

Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives as precursors in the creation of a wide range of heterocyclic compounds with potential biological activities. The study presents a significant contribution to the field of medicinal chemistry, offering new pathways for the development of therapeutically relevant molecules (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Exploration of Chloroacetamide Herbicides

The study by Weisshaar and Böger (1989) explored chloroacetamide herbicides, including their synthesis and mechanism of action in inhibiting fatty acid synthesis in algae. This research provides insight into the biochemical pathways affected by chloroacetamide compounds, offering a foundation for understanding their broader applications in biological systems and potential environmental impacts (Weisshaar & Böger, 1989).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-13-5-7-17(8-15(13)3)28-21-18(10-25-28)22(30)27(12-24-21)11-20(29)26-16-6-4-14(2)19(23)9-16/h4-10,12H,11H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOZBQDIRKTPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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